The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine.
The compound has the molecular formula C17H15NO3 and a molecular weight of 281.30 g/mol. Its IUPAC name is 2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid. The structure features a planar indole ring system with a benzyloxy substituent attached to the benzene portion of the indole and an acetic acid group linked to the pyrrole portion.
While specific biological activities of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not directly mentioned in the provided search results, indole derivatives are known to exhibit various biological properties. Many indole-containing compounds play crucial roles in biological systems and have been explored for their potential therapeutic applications .
While specific applications of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not mentioned in the search results, indole derivatives have various applications:
Several compounds share structural similarities with 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid:
The uniqueness of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid lies in its specific combination of the benzyloxy group at the 7-position and the acetic acid moiety at the 3-position. This particular arrangement may confer distinct chemical and biological properties compared to other indole derivatives.
2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid features a fused indole core substituted with a benzyloxy group at the 7-position and an acetic acid chain at the 3-position. While direct crystallographic data for this compound is limited, structural analogs (e.g., 7-benzyloxyindole derivatives) provide insights into its geometry. For example, X-ray crystallography of related compounds confirms planar indole rings with substituents orthogonal to the aromatic system. The benzyloxy group likely adopts a conformation where the ether oxygen participates in weak intramolecular interactions, stabilizing the molecule in a specific dihedral arrangement.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Indole core | Planar aromatic system with NH at position 1 (1H-indole tautomer) |
| Benzyloxy substituent | OCH2Ph group at position 7, oriented orthogonally to the indole plane |
| Acetic acid chain | -CH2COOH group at position 3, flexible conformation |
Spectroscopic data for this compound aligns with its structural components:
1.2.1 NMR Analysis
1.2.2 IR Spectroscopy
1.2.3 Mass Spectrometry
The indole core exists in equilibrium between 1H- and 3H-indole tautomers. For 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid, the 1H form dominates under standard conditions due to:
Table 2: Tautomer Equilibrium Influencers
| Factor | Impact on Tautomer Distribution |
|---|---|
| Benzyloxy substituent | Stabilizes 1H tautomer via electron donation |
| Acetic acid chain | Steric hindrance to 3H tautomer |
| Solvent polarity | Polar solvents favor 1H tautomer |
The benzyloxy group exerts significant electronic effects:
Table 3: Electronic Effects of Benzyloxy
| Property | Impact on Compound |
|---|---|
| Reactivity | Activates indole ring for electrophilic substitution |
| Spectral shifts | Bathochromic shift in UV-Vis absorption |
| Electron density | Increased at indole N1 and adjacent carbons |
The Fischer indole synthesis remains the most widely applied route to the indole nucleus [1] [2]. To access the 7-benzyloxy variant, chemists exploit two complementary strategies:
Key observations
When the indole nucleus is available as the 7-hydroxy analogue, benzylation can be executed after ring construction. Palladium catalysis offers chemoselectivity superior to classical Williamson or Mitsunobu protocols, which often over-alkylate the indole nitrogen.
Mechanistic outline
Practical guidelines
Conversion of the indole-3-acetate ester to the free acid proceeds efficiently under basic hydrolysis. Lithium hydroxide is often favoured because it gives cleaner work-ups and avoids cation exchange with silica.
Operational notes
Indole derivatives routinely display pronounced tailing on normal-phase silica because the basic nitrogen interacts with silanol sites. The benzyloxy substituent further increases hydrophobicity, complicating isolation of closely related side products. Solutions are summarised in Table 4.
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